molecular formula C23H13Cl2NO3S B11652149 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11652149
M. Wt: 454.3 g/mol
InChI Key: AGHCPXJRRUFADU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Chromenone Core: The chromenone structure is often prepared through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone moieties. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the chromenone is replaced by the benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chromenone ring, potentially converting it to dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the benzothiazole nitrogen and the chromenone oxygen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives of chromenone.

    Substitution: Various substituted benzothiazole and chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to bind to specific enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The chromenone structure can inhibit enzymes by mimicking natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one: Lacks the dichlorobenzyl group, making it less hydrophobic and potentially less active in biological systems.

    7-[(3,4-Dichlorobenzyl)oxy]-2H-chromen-2-one: Does not contain the benzothiazole moiety, which may reduce its ability to interact with DNA.

Uniqueness

The combination of benzothiazole and chromenone in 3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one provides a unique set of properties, including enhanced biological activity and the ability to participate in diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H13Cl2NO3S

Molecular Weight

454.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H13Cl2NO3S/c24-17-8-5-13(9-18(17)25)12-28-15-7-6-14-10-16(23(27)29-20(14)11-15)22-26-19-3-1-2-4-21(19)30-22/h1-11H,12H2

InChI Key

AGHCPXJRRUFADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl)OC3=O

Origin of Product

United States

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